An In-depth Technical Guide to 3-Cyanobenzaldehyde
An In-depth Technical Guide to 3-Cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyanobenzaldehyde (also known as m-cyanobenzaldehyde or 3-formylbenzonitrile), a versatile aromatic aldehyde with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its bifunctional nature, featuring both a nitrile and an aldehyde group, makes it a valuable intermediate for the construction of complex molecular architectures.
Core Properties and Chemical Data
3-Cyanobenzaldehyde is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 24964-64-5[1][2][3][4][5] |
| Molecular Formula | C₈H₅NO[1][2][3][4] |
| Molecular Weight | 131.13 g/mol [1][2][3][4] |
| IUPAC Name | 3-formylbenzonitrile[6] |
| Synonyms | m-Cyanobenzaldehyde, 3-formylbenzonitrile[3][7] |
| InChI Key | HGZJJKZPPMFIBU-UHFFFAOYSA-N[2][7] |
| SMILES | N#Cc1cccc(C=O)c1[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 75-82 °C[1][2][3] |
| Boiling Point | 210 °C (lit.)[1] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Solubility | Insoluble in water[2] |
| Flash Point | 81.3 ± 19.8 °C[2] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[2] |
Experimental Protocols
The synthesis of 3-Cyanobenzaldehyde can be achieved through various methods. Below is a detailed protocol for its synthesis via the oxidation of 3-cyano-benzyl alcohol, a method noted for its green chemistry approach.
Synthesis of 3-Cyanobenzaldehyde from 3-Cyano-benzyl Alcohol
Materials:
-
3-cyano-benzyl alcohol (1.33g, 10.0 mmol)
-
Ferrous bromide (0.11g, 0.5 mmol)
-
DL-alanine propionic acid (0.09g, 1 mmol)
-
TEMPO (0.16g, 1 mmol)
-
1,4-Dioxane (30.0 mL)
-
Oxygen
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 3-cyano-benzyl alcohol, ferrous bromide, DL-alanine propionic acid, TEMPO, and 1,4-dioxane.
-
Replace the air in the flask with oxygen.
-
Stir the mixture and heat to reflux for 12 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The final product can then be isolated and purified. This method has been reported to yield approximately 1.17g (89% yield) of 3-Cyanobenzaldehyde.[3]
A visual representation of a general synthesis workflow is provided below.
Biological Significance and Signaling Pathways
While direct studies on the specific signaling pathways modulated by 3-Cyanobenzaldehyde are limited, research on its parent compound, benzaldehyde (B42025), provides valuable insights. Benzaldehyde has been shown to suppress multiple oncogenic signaling pathways by regulating the interaction of 14-3-3ζ with its client proteins. These pathways are crucial in cancer cell proliferation, survival, and metastasis. Given the structural similarity, it is plausible that 3-Cyanobenzaldehyde could exhibit similar activities.
The key signaling pathways inhibited by benzaldehyde include:
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.
-
STAT3 Pathway: Involved in cell growth, differentiation, and apoptosis.
-
NFκB Pathway: Plays a critical role in inflammation and cell survival.
-
ERK Pathway: A key component of the MAPK signaling cascade, which regulates cell division and differentiation.
The diagram below illustrates the potential inhibitory effect of benzaldehyde derivatives on these critical cancer-related signaling pathways.
Furthermore, related compounds such as 3-hydroxybenzaldehyde (B18108) have been found to activate the Sonic hedgehog (Shh) signaling pathway, which is essential for embryonic development and adult tissue regeneration.[2] This suggests that the benzaldehyde scaffold can interact with diverse biological targets, warranting further investigation into the specific effects of the cyano-substitution at the meta-position.
Applications in Research and Development
3-Cyanobenzaldehyde is a versatile building block in organic synthesis with numerous applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of various pharmaceutical agents, including inhibitors of Poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which are targets in cancer therapy.[5]
-
Agrochemicals and Dyes: Its reactivity allows for its incorporation into a wide range of agrochemical and dyestuff molecules.
-
Material Science: It is used in the creation of functionalized polymers and other advanced materials.
Safety and Handling
3-Cyanobenzaldehyde is classified as harmful and an irritant. The following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Store in a cool, dry, and well-ventilated area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemscene.com [chemscene.com]
- 6. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
